Hox 1.4 protein - 127609-92-1

Hox 1.4 protein

Catalog Number: EVT-1520669
CAS Number: 127609-92-1
Molecular Formula: C6H10N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hox 1.4 protein is primarily found in vertebrates, including humans, and is part of the Hox gene cluster located on chromosome 7 in humans. This protein is classified under transcription factors due to its ability to bind to specific DNA sequences and regulate the transcription of target genes involved in developmental processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hox 1.4 protein can be achieved through various methods, including:

  • In Vivo Expression: Utilizing plasmids containing the Hox 1.4 gene inserted into host cells (e.g., bacterial or mammalian cells) to produce the protein naturally through cellular machinery.
  • Cell-Free Protein Synthesis: This method involves using purified components (like ribosomes and tRNA) to synthesize proteins without living cells. Systems such as the PURE system allow for high purity and control over synthesis conditions, though they may be less productive than cell-based systems .

Technical Challenges

Challenges in synthesizing Hox 1.4 protein include ensuring proper folding and post-translational modifications, which are essential for its functional activity.

Molecular Structure Analysis

Structure and Data

Hox 1.4 protein contains a homeodomain that typically consists of approximately 60 amino acids forming three alpha helices. The structure allows for specific interactions with DNA, facilitating its role in transcription regulation.

  • Structural Data: The crystal structure of similar homeobox proteins has been studied extensively, revealing insights into DNA binding mechanisms and protein stability under various conditions .
Chemical Reactions Analysis

Reactions and Technical Details

Hox 1.4 engages in several biochemical reactions critical for its function:

  • DNA Binding: The primary reaction involves binding to specific DNA sequences within target genes, initiating transcriptional activation or repression.
  • Protein-Protein Interactions: Hox proteins often interact with co-factors and other transcription factors, forming complexes that modulate gene expression.

These interactions can be analyzed using techniques such as co-immunoprecipitation and mass spectrometry to identify binding partners and characterize their functions.

Mechanism of Action

Process and Data

The mechanism of action for Hox 1.4 primarily involves:

  1. DNA Binding: The homeodomain binds to specific regulatory regions of target genes.
  2. Recruitment of Co-factors: Upon binding, Hox 1.4 recruits co-activators or co-repressors that modify chromatin structure, enhancing or inhibiting transcription.
  3. Regulation of Developmental Genes: By modulating the expression of downstream target genes, Hox 1.4 influences cellular differentiation and organ development.

Experimental data from studies using RNA interference or CRISPR-Cas9 techniques have shown that alterations in Hox 1.4 levels can lead to significant developmental abnormalities in model organisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of Hox 1.4 protein is approximately 25 kDa.
  • Solubility: Typically soluble in aqueous buffers at physiological pH, but may require specific conditions for optimal solubility.

Chemical Properties

  • Stability: The stability of Hox 1.4 can be affected by factors such as temperature, pH, and ionic strength.
  • Post-translational Modifications: Common modifications include phosphorylation and acetylation, which can influence its activity and interactions with other proteins.
Applications

Scientific Uses

Hox 1.4 protein has several applications in scientific research:

  • Developmental Biology: Understanding the role of Hox genes in embryonic development helps elucidate mechanisms underlying congenital disorders.
  • Gene Regulation Studies: Investigating how Hox proteins regulate gene expression can provide insights into cancer biology, where misregulation often occurs.
  • Synthetic Biology: Utilizing Hox proteins in synthetic circuits for controlling gene expression patterns in engineered organisms.

Research continues to explore the potential therapeutic implications of manipulating Hox gene expression in regenerative medicine and developmental disorders .

Molecular Structure and Functional Domains of Hox 1.4 Protein

Homeodomain Architecture: Helix-Turn-Helix Motif and DNA-Binding Interface

The Hox 1.4 protein belongs to the evolutionarily conserved homeodomain transcription factor family, characterized by a 60-amino acid DNA-binding domain known as the homeodomain. This domain adopts a helix-turn-helix (HTH) motif comprising three α-helices: Helix I (positioning helix), Helix II (stabilizing helix), and Helix III (recognition helix). The tertiary structure positions Helix III within the DNA major groove for sequence-specific recognition, while the N-terminal arm extends into the minor groove for additional DNA contacts. The homeodomain’s structural integrity is maintained by a hydrophobic core and a turn region that precisely orients Helix III [1] [3].

Biophysical studies reveal that the Hox 1.4 homeodomain binds DNA as a monomer with nanomolar affinity. The DNA-binding interface involves conserved residues across paralogous Hox proteins, including glutamine at position 50 (Q50) in Helix III, which forms hydrogen bonds with adenine bases. Structural predictions indicate that DNA bending occurs upon binding, facilitated by electrostatic interactions between basic residues (e.g., arginine at position 53) and the phosphate backbone [1] [4].

Table 1: Core Structural Elements of the Hox 1.4 Homeodomain

Structural ElementPositionFunctionKey Residues
N-terminal arm1-10Minor groove contactsR2, R3, R5
Helix I10-20Domain positioningHydrophobic core (V15, L18)
Turn region21-24Helix II-III orientationP21, G24
Helix II25-35Structural stabilityF28, W32
Helix III36-50Major groove recognitionQ50, R53

Sequence-Specific DNA Recognition Mechanisms: Major Groove Base Readout vs. Minor Groove Shape Readout

Hox 1.4 achieves DNA target specificity through two complementary mechanisms: major groove base readout and minor groove shape readout. The major groove readout relies on direct hydrogen bonding between residues in Helix III (notably Q50, N51, and R53) and specific bases within the core consensus sequence 5′-TAAT-3′. Mutagenesis studies confirm that Q50A substitution ablates DNA binding, underscoring its role in base-specific contacts [1] [3].

Conversely, minor groove shape readout involves sensing DNA deformability and topology. AT-rich sequences preferred by Hox 1.4 exhibit a narrowed minor groove with enhanced intrinsic curvature. The N-terminal arm exploits this geometry through non-specific hydrophobic interactions and charge complementarity. This dual readout strategy allows Hox 1.4 to distinguish between closely related Hox-binding sites in developmental gene enhancers. In situ hybridization data shows Hox 1.4 expression in spatially restricted domains of the fetal central nervous system and somitic mesoderm, consistent with its role in patterning genes with AT-rich regulatory elements [1] [7].

Table 2: DNA Recognition Strategies of Hox 1.4

Recognition MechanismStructural DeterminantsDNA FeaturesBiological Implication
Major groove base readoutHelix III residues (Q50, N51)TAAT core sequenceHigh-affinity binding to cognate sites
Minor groove shape readoutN-terminal arm (R2, R5)AT-rich minor groove narrowingDiscrimination of suboptimal sites
DNA bending inductionElectrostatic surface (R53, K55)Phosphate backbone flexibilityArchitectural gene regulation

Structural Determinants of Latent Specificity: Role of N-Terminal Linker and YPWM Motif

Latent specificity—the context-dependent DNA-binding behavior of Hox 1.4—is governed by two non-homeodomain elements: the N-terminal linker and the hexapeptide motif (YPWM). The intrinsically disordered N-terminal linker (residues -20 to -1 upstream of the homeodomain) modulates DNA association kinetics by transiently interacting with the phosphate backbone. Deletion of this region reduces binding affinity by 10-fold, confirming its role in electrostatic steering [3].

The YPWM motif (residues 15-18 upstream of Helix I) serves as a protein-protein interaction interface. Structural analyses of HoxB1-Pbx1 heterodimers reveal that YPWM docks into a hydrophobic pocket in the Pbx1 homeodomain, facilitated by a three-amino-acid insertion in Pbx1. This interaction reorients the Hox 1.4 homeodomain, expanding its DNA recognition capacity beyond TAAT sites to composite elements (e.g., 5′-TGATGGAT-3′). Evolutionary analyses indicate >95% conservation of YPWM across vertebrate Hox proteins, highlighting its functional indispensability [3] [4].

Post-Translational Modifications: Phosphorylation, Acetylation, and Functional Regulation

Hox 1.4 activity is dynamically regulated by post-translational modifications (PTMs), primarily phosphorylation and acetylation. Phosphorylation occurs at serine/threonine residues within the N-terminal linker (e.g., S10, T15) via kinases such as CK2 and PKA. This introduces negative charges that weaken DNA affinity by 20-50-fold due to electrostatic repulsion with the phosphate backbone. In vivo studies demonstrate that phosphorylation reduces chromatin residence time, thereby modulating Hox 1.4 occupancy at target genes like Fgf8 and Hoxd13 [7] [4].

Acetylation of lysine residues (e.g., K25, K43) by coactivators like CBP/p300 enhances transcriptional activity. Acetylation neutralizes positive charges in the DNA-binding interface, promoting conformational changes that facilitate cofactor recruitment. Mass spectrometry data identifies acetylated Hox 1.4 in embryonic mouse tissues, coinciding with peaks in gene expression during somitogenesis. These PTMs create a combinatorial code that integrates signaling pathways (e.g., FGF, Wnt) with Hox 1.4-dependent patterning [7].

Table 3: Post-Translational Modifications of Hox 1.4

PTM TypeModification SitesEnzymesFunctional Consequence
PhosphorylationS10, T15 (N-terminal linker)CK2, PKAReduced DNA affinity; altered subnuclear localization
AcetylationK25 (Helix I), K43 (Turn region)CBP/p300Enhanced coactivator recruitment; increased transcription
UbiquitinationK6, K12WWP1/2 E3 ligasesProteasomal degradation; turnover after gene activation

Concluding Remarks

Properties

CAS Number

127609-92-1

Product Name

Hox 1.4 protein

Molecular Formula

C6H10N2O2

Synonyms

Hox 1.4 protein

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